molecular formula C8H13ClN2 B14777666 4-Chloro-1-isopropyl-3,5-dimethyl-1H-pyrazole

4-Chloro-1-isopropyl-3,5-dimethyl-1H-pyrazole

Cat. No.: B14777666
M. Wt: 172.65 g/mol
InChI Key: GFCOWNBPPBTMOA-UHFFFAOYSA-N
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Description

4-Chloro-1-isopropyl-3,5-dimethyl-1H-pyrazole is a heterocyclic compound with the molecular formula C7H11ClN2. This compound belongs to the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of chlorine, isopropyl, and methyl groups in its structure imparts unique chemical properties that make it a valuable intermediate in organic synthesis.

Preparation Methods

The synthesis of 4-Chloro-1-isopropyl-3,5-dimethyl-1H-pyrazole typically involves the cyclocondensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-3,5-dimethylpyrazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

4-Chloro-1-isopropyl-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Chloro-1-isopropyl-3,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins . In agriculture, it may inhibit key enzymes in pests, leading to their death or reduced activity .

Comparison with Similar Compounds

4-Chloro-1-isopropyl-3,5-dimethyl-1H-pyrazole can be compared with other pyrazole derivatives such as:

These comparisons highlight the unique structural features of this compound that contribute to its specific chemical behavior and applications.

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

4-chloro-3,5-dimethyl-1-propan-2-ylpyrazole

InChI

InChI=1S/C8H13ClN2/c1-5(2)11-7(4)8(9)6(3)10-11/h5H,1-4H3

InChI Key

GFCOWNBPPBTMOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)Cl

Origin of Product

United States

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